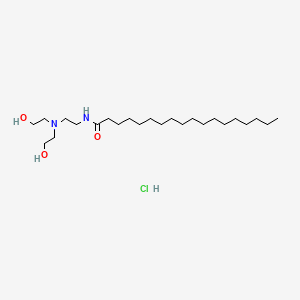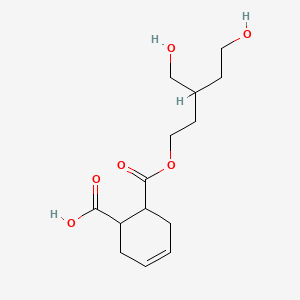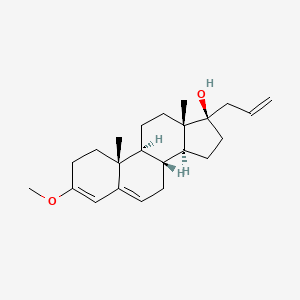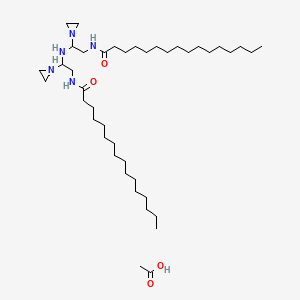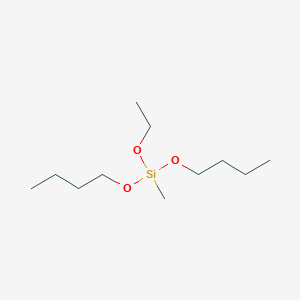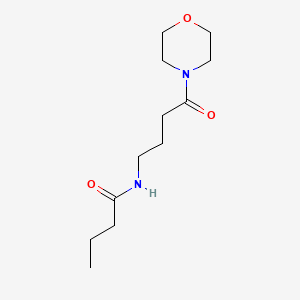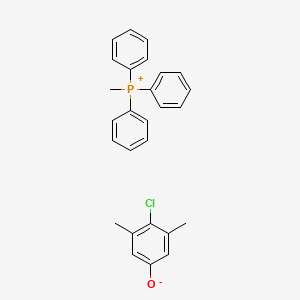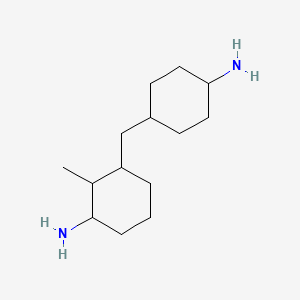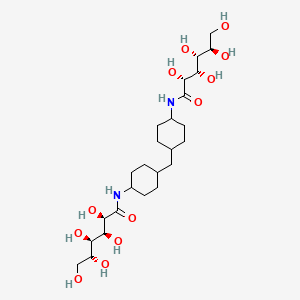
N,N'-(Methylenedicyclohexane-4,1-diyl)bis-D-gluconamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Methylenedicyclohexane-4,1-diyl)bis-D-gluconamide is a chemical compound with the molecular formula C25H46N2O12 and a molecular weight of 566.63894 . This compound is known for its unique structure, which includes a methylene bridge connecting two cyclohexane rings, each bonded to a D-gluconamide group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Methylenedicyclohexane-4,1-diyl)bis-D-gluconamide typically involves the reaction of methylenedicyclohexane with D-gluconamide under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the methylene bridge .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-(Methylenedicyclohexane-4,1-diyl)bis-D-gluconamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols .
Scientific Research Applications
N,N’-(Methylenedicyclohexane-4,1-diyl)bis-D-gluconamide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of N,N’-(Methylenedicyclohexane-4,1-diyl)bis-D-gluconamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N,N’-[Methylenebis(4,1-cyclohexanediyl)]bis(D-gluconamide)
- Other gluconamide derivatives with similar structural features .
Uniqueness
N,N’-(Methylenedicyclohexane-4,1-diyl)bis-D-gluconamide is unique due to its specific methylene bridge and cyclohexane ring structure, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
93840-53-0 |
|---|---|
Molecular Formula |
C25H46N2O12 |
Molecular Weight |
566.6 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-[4-[[4-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]cyclohexyl]methyl]cyclohexyl]hexanamide |
InChI |
InChI=1S/C25H46N2O12/c28-10-16(30)18(32)20(34)22(36)24(38)26-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)27-25(39)23(37)21(35)19(33)17(31)11-29/h12-23,28-37H,1-11H2,(H,26,38)(H,27,39)/t12?,13?,14?,15?,16-,17-,18-,19-,20+,21+,22-,23-/m1/s1 |
InChI Key |
CDPWNJYMTFLJHI-RCRCVYLOSA-N |
Isomeric SMILES |
C1CC(CCC1CC2CCC(CC2)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
C1CC(CCC1CC2CCC(CC2)NC(=O)C(C(C(C(CO)O)O)O)O)NC(=O)C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


